
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIU and has a molecular formula of C14H17N3O3.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea is not fully understood. However, studies have shown that MIU inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and tumor growth. MIU has also been found to inhibit the growth of certain fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea has both biochemical and physiological effects. MIU has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. MIU has also been shown to have antifungal activity by disrupting the cell wall synthesis of fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and agriculture. MIU has also been found to have low toxicity, making it a safer alternative to other compounds with similar activities. However, one of the limitations of using MIU is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea. One direction is to study the potential use of MIU as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate the potential use of MIU as an insecticide and herbicide in agriculture. Additionally, further studies are needed to understand the mechanism of action of MIU and its effects on different cell types.
Synthesis Methods
The synthesis of 1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 5-methylisoxazole-4-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain the final product, MIU.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, MIU has been found to have antitumor, anti-inflammatory, and antifungal activities. MIU has also been studied for its potential use as an insecticide and herbicide in agriculture.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-12(9-17-20-10)8-16-14(18)15-7-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLLQXXDVOIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B2968869.png)
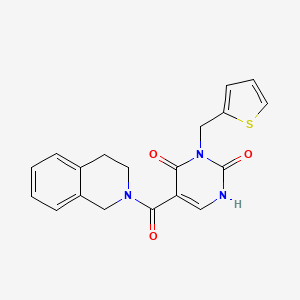
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)
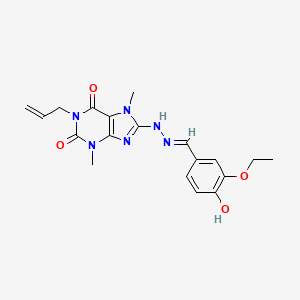
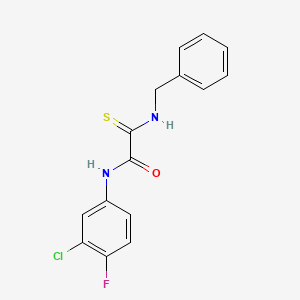
![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)
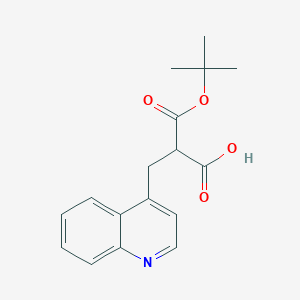
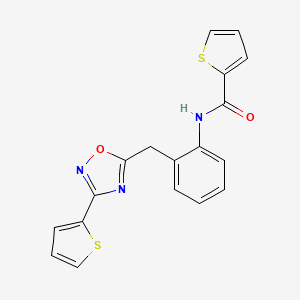
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)
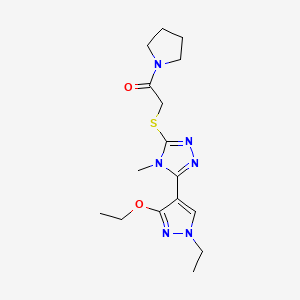
![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)